

Encelin's Antifungal Profile: A Comparative Guide to Sesquiterpene Lactone Cross-Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Encelin*

Cat. No.: B094070

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antifungal activity of **Encelin** and other sesquiterpene lactones. Due to the limited publicly available data on **Encelin**'s cross-reactivity, this document leverages data from structurally related compounds to provide a broader context for its potential antifungal spectrum.

Introduction to Encelin and Sesquiterpene Lactones

Encelin is a naturally occurring sesquiterpene lactone isolated from the Mexican plant *Montanoa speciosa*. Initial studies have identified its potential as an antifungal agent, specifically demonstrating bioactivity against the fungus *Mucor rouxii*.^[1] Sesquiterpene lactones are a class of secondary metabolites found in many plants, known for a wide range of biological activities. Their antifungal mechanism is often attributed to their lipophilic nature, which allows them to disrupt fungal cell membranes.^[2] The α -methylene- γ -lactone group, a common feature in these compounds, is frequently associated with their bioactivity.^[2]

Encelin's Known Antifungal Activity

Current research on **Encelin**'s antifungal properties is primarily focused on a single fungal species.

Table 1: Documented Antifungal Activity of **Encelin**

Fungal Species	Observed Effect	Reference
Mucor rouxii	Has a determining action on growth and the morphogenetic process. [1]	Sabanero et al., 1995 [1]

Note: Specific quantitative data such as Minimum Inhibitory Concentration (MIC) for **Encelin** against *M. rouxii* are not detailed in the available literature.

Comparative Antifungal Spectrum of Other Sesquiterpene Lactones

To contextualize the potential cross-reactivity of **Encelin**, this section provides data on the antifungal activity of other sesquiterpene lactones against a variety of pathogenic fungi. This comparative data suggests that compounds of this class can exhibit a broad range of activity.

Table 2: Antifungal Activity of Various Sesquiterpene Lactones Against Different Fungal Species

Sesquiterpene Lactone	Fungal Species	Activity (MIC in $\mu\text{g/mL}$)	Reference
Alantolactone	<i>Fusarium graminearum</i>	1 - 5	FAO AGRIS[3]
Verticillium albo-atrum		1 - 5	FAO AGRIS[3]
Leptosphaeria maculans		1 - 5	FAO AGRIS[3]
Isoalantolactone	<i>Fusarium graminearum</i>	1 - 5	FAO AGRIS[3]
Verticillium albo-atrum		1 - 5	FAO AGRIS[3]
Leptosphaeria maculans		1 - 5	FAO AGRIS[3]
Costunolide	<i>Trichophyton mentagrophytes</i>	62.5	PMC[4]
Trichophyton simii		31.25	PMC[4]
Trichophyton rubrum		31.25 - 62.5	PMC[4]
Aspergillus niger		250	PMC[4]
Nigrospora spp.		0.48 (EC50)	ResearchGate[5]
Rhizoctonia solani		2.92 (EC50)	ResearchGate[5]
Parthenolide	<i>Alternaria alternata</i>	4.07 (EC50)	ResearchGate[5]
Fusarium culmorum		50.27 (EC50)	ResearchGate[5]
Unnamed	<i>Candida albicans</i>	4 - 8	MDPI[6]
Microsporum gypseum		4	MDPI[6]
Botrytis cinerea		256	MDPI[6]

MIC: Minimum Inhibitory Concentration; EC50: Half-maximal effective concentration.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound using the broth microdilution method, a standard procedure in mycology.

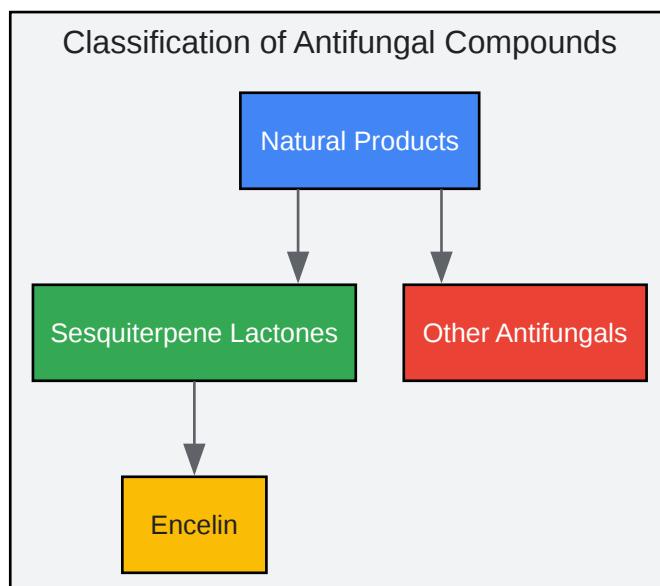
Broth Microdilution Assay for Antifungal Susceptibility Testing

1. Preparation of Fungal Inoculum:

- Fungal isolates are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubated under appropriate conditions (e.g., 35°C for 24-48 hours for yeasts, or longer for molds).
- For molds, sporulation is induced.
- A suspension of fungal cells or spores is prepared in a sterile saline solution.
- The suspension is adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to a defined concentration of cells/spores per mL.

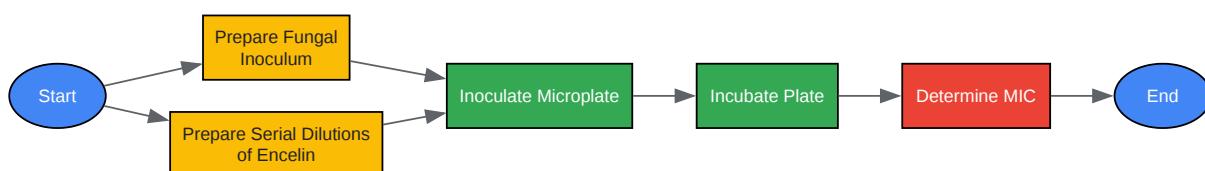
2. Preparation of Antifungal Agent Dilutions:

- The test compound (e.g., **Encelin**) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- A series of twofold dilutions of the stock solution are prepared in a liquid culture medium (e.g., RPMI-1640) in a 96-well microtiter plate.


3. Inoculation and Incubation:

- Each well of the microtiter plate is inoculated with the prepared fungal suspension.
- The final volume in each well is typically 200 µL.
- Control wells are included: a positive control (fungal inoculum without the test compound) and a negative control (medium only).
- The plate is incubated at an appropriate temperature for a specified period (e.g., 24-48 hours for *Candida* spp.).

4. Determination of MIC:


- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control.
- Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.

Visualizations

[Click to download full resolution via product page](#)

Caption: Hierarchical classification of **Encelin** as a sesquiterpene lactone.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Encelin: a fungal growth inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Activity of the Sesquiterpene Lactones from *Psephellus bellus* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of fungal growth by selected sesquiterpene lactones [agris.fao.org]
- 4. Antimicrobial activity of sesquiterpene lactones isolated from traditional medicinal plant, *Costus speciosus* (Koen ex.Retz.) Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Encelin's Antifungal Profile: A Comparative Guide to Sesquiterpene Lactone Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b094070#cross-reactivity-of-encelin-in-different-fungal-species>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

